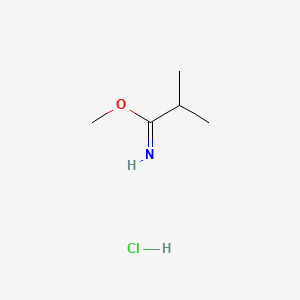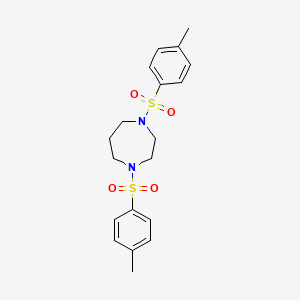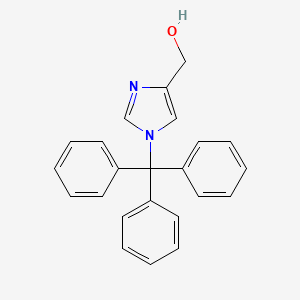
5-Amino-2-pyrrolidin-1-yl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-pyrrolidin-1-yl-benzamide is a biochemical used for proteomics research . Its molecular formula is C11H15N3O and has a molecular weight of 205.26 .
Molecular Structure Analysis
The pyrrolidine ring in 5-Amino-2-pyrrolidin-1-yl-benzamide is a five-membered nitrogen heterocycle. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Proteomics Research
5-Amino-2-pyrrolidin-1-yl-benzamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . This compound can be used as a building block in the synthesis of complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and the biological processes they regulate.
Drug Discovery
The pyrrolidine ring, a core structure in 5-Amino-2-pyrrolidin-1-yl-benzamide , is widely used in medicinal chemistry to create novel compounds for treating diseases . Its ability to efficiently explore pharmacophore space due to its sp3-hybridization makes it a valuable scaffold for developing selective androgen receptor modulators (SARMs) and other targeted therapies.
Pharmacology
In pharmacology, 5-Amino-2-pyrrolidin-1-yl-benzamide derivatives are explored for their potential as bioactive compounds. The pyrrolidine ring’s stereogenicity and non-planarity contribute to the stereochemistry of drug molecules, influencing their biological activity and interaction with enantioselective proteins .
Medicinal Chemistry
This compound serves as a versatile intermediate in medicinal chemistry. It’s used to synthesize a variety of biologically active molecules, particularly those with target selectivity characterized by the pyrrolidine ring and its derivatives . These activities include antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.
Organic Synthesis
5-Amino-2-pyrrolidin-1-yl-benzamide: is involved in organic synthesis, where it’s used to construct complex molecules through multi-step reactions. It’s particularly useful in reactions that require the introduction of a pyrrolidine ring to the molecular structure, which can significantly alter the compound’s properties .
Analytical Chemistry
In analytical chemistry, 5-Amino-2-pyrrolidin-1-yl-benzamide can be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for use in method development and validation, ensuring accurate and reliable analysis of biological samples .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . This interaction results in changes that contribute to the compound’s broad-spectrum biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential.
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
5-amino-2-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-3-4-10(9(7-8)11(13)15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKJYKEQQWIJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292486 |
Source


|
| Record name | 5-Amino-2-(1-pyrrolidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-pyrrolidin-1-yl-benzamide | |
CAS RN |
797814-03-0 |
Source


|
| Record name | 5-Amino-2-(1-pyrrolidinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797814-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-(1-pyrrolidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)


![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)



![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)
